molecular formula C13H18O4 B13986159 Methyl 3-butoxy-4-methoxybenzoate CAS No. 84981-47-5

Methyl 3-butoxy-4-methoxybenzoate

Cat. No.: B13986159
CAS No.: 84981-47-5
M. Wt: 238.28 g/mol
InChI Key: POUXKCLWVOBDDY-UHFFFAOYSA-N
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Description

Methyl 3-butoxy-4-methoxybenzoate is an organic compound with the molecular formula C13H18O4. It is an ester derivative of benzoic acid and is known for its applications in various chemical syntheses and industrial processes. This compound is characterized by its butoxy and methoxy functional groups attached to the benzene ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-butoxy-4-methoxybenzoate can be synthesized through the esterification of 3-butoxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

3-butoxy-4-methoxybenzoic acid+methanolacid catalystMethyl 3-butoxy-4-methoxybenzoate+water\text{3-butoxy-4-methoxybenzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-butoxy-4-methoxybenzoic acid+methanolacid catalyst​Methyl 3-butoxy-4-methoxybenzoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and precise control of reaction conditions, such as temperature and pressure, are crucial to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-butoxy-4-methoxybenzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-butoxy-4-methoxybenzoic acid and methanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and butoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium butoxide (NaOBu).

Major Products Formed

    Hydrolysis: 3-butoxy-4-methoxybenzoic acid and methanol.

    Reduction: 3-butoxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-butoxy-4-methoxybenzoate is used in scientific research for its role as an intermediate in the synthesis of quinazoline derivatives, which have applications in medicinal chemistry . It is also studied for its potential use in the development of new pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of methyl 3-butoxy-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may act as a precursor to bioactive compounds that inhibit or activate certain enzymes, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxy-4-methylbenzoate: Similar in structure but with a methyl group instead of a butoxy group.

    Methyl 4-butoxy-3-methoxybenzoate: Similar in structure but with the butoxy and methoxy groups swapped.

Uniqueness

Methyl 3-butoxy-4-methoxybenzoate is unique due to the specific positioning of its butoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized chemical compounds and in various industrial applications.

Properties

CAS No.

84981-47-5

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3-butoxy-4-methoxybenzoate

InChI

InChI=1S/C13H18O4/c1-4-5-8-17-12-9-10(13(14)16-3)6-7-11(12)15-2/h6-7,9H,4-5,8H2,1-3H3

InChI Key

POUXKCLWVOBDDY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)OC)OC

Origin of Product

United States

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